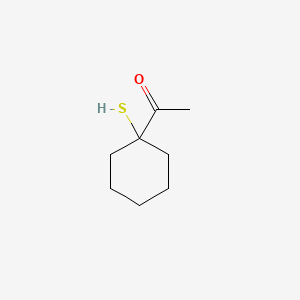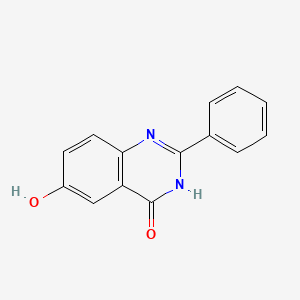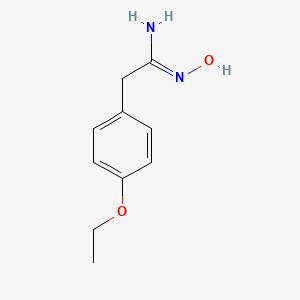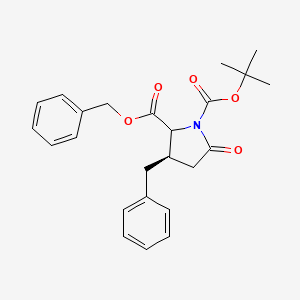
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and tert-butyl groups, making it a valuable molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the protection of functional groups followed by selective deprotection and coupling reactions. The reaction conditions often include the use of protecting groups such as benzyl and tert-butyl to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol
- 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol
Uniqueness
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H27NO5 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(26)15-19(14-17-10-6-4-7-11-17)21(25)22(27)29-16-18-12-8-5-9-13-18/h4-13,19,21H,14-16H2,1-3H3/t19-,21?/m1/s1 |
Clave InChI |
FFJDFNHWMOAOJZ-YMBRHYMPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


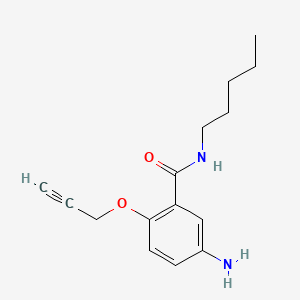
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
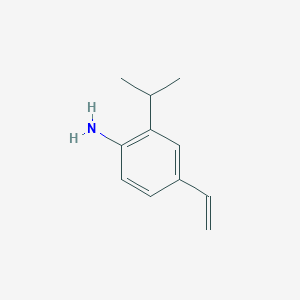

![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)

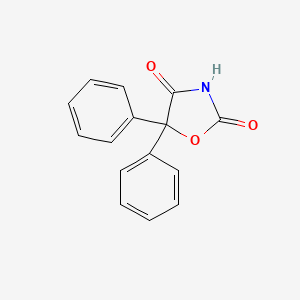
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)

